6-Bromoquinoxaline
Overview
Description
6-Bromoquinoxaline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid substance with a light yellow to orange color .
Synthesis Analysis
The synthesis of 6-Bromoquinoxaline from Quinoxaline has been reported .Molecular Structure Analysis
The molecular formula of 6-Bromoquinoxaline is C8H5BrN2 . Its molecular weight is 209.05 g/mol . The InChI Key is NOYFLUFQGFNMRB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromoquinoxaline are not detailed in the search results, it’s important to note that the compound plays a role in various biochemical assays .Physical And Chemical Properties Analysis
6-Bromoquinoxaline is a solid at 20 degrees Celsius . It has a melting point range of 54.0 to 58.0 degrees Celsius . The maximum absorption wavelength is 322 nm in water .Scientific Research Applications
- Application: 6-Bromoquinoxaline has been used in the synthesis of compounds that act as Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors .
- Results: These inhibitors play a crucial role in various biological processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .
- Application: 6-Bromoquinoxaline is a biochemical reagent used as a biological material or organic compound for life science related research .
- Results: It’s used in various research studies, but specific outcomes would depend on the nature of the individual study .
- Application: 6-Bromoquinoxaline has been used as a building block in medicinal chemistry for the synthesis of various biologically active compounds .
- Results: These compounds have shown potent activity against various targets, leading to potential therapeutic benefits .
- Application: Quinoxaline, a class of compounds to which 6-Bromoquinoxaline belongs, has broad-spectrum applications in pharmacology .
- Results: Quinoxaline derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic effects .
- Application: Quinoxaline and its derivatives, including 6-Bromoquinoxaline, have applications in the field of pharmaceutics .
- Results: They have been used in the development of various pharmaceutical products due to their wide range of pharmacological activities .
Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors :
Life Science Research
Medicine
Pharmacology
Pharmaceutics
Biological Material
- Application: 6-Bromoquinoxaline can be used in various industrial testing applications .
- Results: The outcomes would depend on the specific industrial process or test being conducted .
- Application: 6-Bromoquinoxaline can be used in various microbiology methods .
- Results: The outcomes would depend on the specific microbiological method or experiment being conducted .
- Application: 6-Bromoquinoxaline can be used in various molecular biology methods .
- Results: The outcomes would depend on the specific molecular biology method or experiment being conducted .
- Application: 6-Bromoquinoxaline can be used in PCR (Polymerase Chain Reaction) and qPCR (quantitative Polymerase Chain Reaction) methods .
- Results: The outcomes would depend on the specific genetic study or experiment being conducted .
- Application: 6-Bromoquinoxaline can be used as a reagent in various biochemical assays .
- Results: The outcomes would depend on the specific biochemical assay being conducted .
Industrial Testing
Microbiology Methods
Molecular Biology Methods
PCR and qPCR
Biochemical Assay Reagents
Synthesis of 1-(6-Methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles
- Application: 6-Bromoquinoxaline can be used in various industrial testing applications .
- Results: The outcomes would depend on the specific industrial process or test being conducted .
- Application: 6-Bromoquinoxaline can be used in various microbiology methods .
- Results: The outcomes would depend on the specific microbiological method or experiment being conducted .
- Application: 6-Bromoquinoxaline can be used in various molecular biology methods .
- Results: The outcomes would depend on the specific molecular biology method or experiment being conducted .
- Application: 6-Bromoquinoxaline can be used in PCR (Polymerase Chain Reaction) and qPCR (quantitative Polymerase Chain Reaction) methods .
- Results: The outcomes would depend on the specific genetic study or experiment being conducted .
- Application: 6-Bromoquinoxaline can be used as a reagent in various biochemical assays .
- Results: The outcomes would depend on the specific biochemical assay being conducted .
Industrial Testing
Microbiology Methods
Molecular Biology Methods
PCR and qPCR
Biochemical Assay Reagents
Synthesis of 1-(6-Methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles
Safety And Hazards
6-Bromoquinoxaline may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
properties
IUPAC Name |
6-bromoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFLUFQGFNMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346282 | |
Record name | 6-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoxaline | |
CAS RN |
50998-17-9 | |
Record name | 6-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.